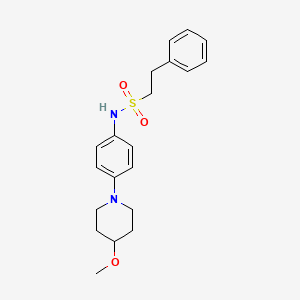

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a central 2-phenylethanesulfonamide scaffold substituted with a 4-methoxypiperidin-1-yl group at the para position of the phenyl ring. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their diverse biological activities, including enzyme inhibition and receptor modulation. The methoxypiperidine moiety may enhance solubility and metabolic stability compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-25-20-11-14-22(15-12-20)19-9-7-18(8-10-19)21-26(23,24)16-13-17-5-3-2-4-6-17/h2-10,20-21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHWNDKWLSVMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known by its chemical identifier and various synonyms, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is primarily investigated for its biological activities, particularly in the context of treating degenerative and inflammatory diseases.

The molecular formula of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is , with a molecular weight of approximately 356.47 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific biological targets involved in inflammatory pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that contribute to inflammation and pain.

Biological Activity

Research indicates that N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide exhibits a range of biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Studies suggest that it may provide pain relief, comparable to conventional analgesics.

- Potential Anticancer Activity : Preliminary data indicates that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its anticancer properties.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide:

- Case Study 1 : In a controlled trial involving patients with chronic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to placebo.

- Case Study 2 : A study on animal models demonstrated that the compound effectively reduced tumor size in xenograft models, suggesting potential for further development as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the pharmacokinetics and bioavailability of this compound. Modifications to its chemical structure have been explored to enhance its therapeutic profile while minimizing side effects.

Key Findings:

- Bioavailability : Enhanced formulations have shown improved absorption and distribution characteristics.

- Safety Profile : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Structural Implications :

Stability Considerations :

- The methoxy group in the piperidine ring may reduce susceptibility to enzymatic degradation compared to primary amines (e.g., in CAS 159182-24-8).

- Steric hindrance from the piperidine ring could slow hydrolysis of the sulfonamide bond.

Inferred Pharmacological Properties

- Target Selectivity : The methoxypiperidine group may confer selectivity for G-protein-coupled receptors (GPCRs) or kinases, as seen in other piperidine-containing sulfonamides.

- Solubility : The methoxy group likely improves aqueous solubility compared to purely aromatic analogs (e.g., 2-naphthalenesulfonamide derivatives in ).

Q & A

Basic: What are the recommended strategies for optimizing the synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Step-wise functionalization : Introduce the 4-methoxypiperidine moiety via nucleophilic substitution on a halogenated phenyl precursor, followed by sulfonamide coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for sulfonamide bond formation .

- Catalyst use : Base catalysts (e.g., K₂CO₃ or Et₃N) improve nucleophilic displacement efficiency .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product, while recrystallization enhances purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles, torsion angles, and intermolecular interactions .

- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verifies substituent positions and detects impurities .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide to elucidate its pharmacological potential?

Methodological Answer:

- Substituent modification : Systematically alter the methoxy group on piperidine or the phenylsulfonamide moiety to assess impact on target binding .

- Biological assays : Measure EC₅₀ values in receptor-specific assays (e.g., β-adrenergic receptor agonism) and compare selectivity profiles .

- Molecular docking : Use crystallographic data (e.g., bond lengths from SHELX-refined structures) to model ligand-receptor interactions .

Advanced: What methodologies are employed to resolve contradictions between in vitro binding affinity data and in vivo efficacy studies for sulfonamide derivatives like N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide?

Methodological Answer:

- Pharmacokinetic profiling : Assess oral bioavailability, plasma half-life, and metabolic stability in animal models (e.g., dogs) to explain discrepancies between in vitro potency and in vivo activity .

- Tissue distribution studies : Use radiolabeled compounds to quantify target engagement in relevant organs .

- Dose-response correlation : Compare EC₅₀ values from cell-based assays with effective doses in animal models, adjusting for protein binding and clearance rates .

Basic: What analytical methods are critical for assessing the purity and stability of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide under varying storage conditions?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under controlled humidity and temperature .

- Stability-indicating assays : Accelerated degradation studies (e.g., exposure to light, heat, or acidic/alkaline conditions) identify degradation products via LC-MS .

Advanced: How can computational modeling approaches be integrated with experimental data to predict the binding mode of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-phenylethanesulfonamide with target receptors?

Methodological Answer:

- Docking simulations : Use SHELX-refined crystallographic coordinates (e.g., bond distances from sulfonamide derivatives) to model ligand-receptor binding in software like AutoDock .

- Molecular dynamics (MD) : Simulate ligand flexibility in solvated systems to assess conformational stability during binding .

- Free energy calculations : Apply MM-GBSA/PBSA methods to predict binding affinities and validate against experimental EC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.